phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Description
Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
Antibacterial and Antitumor Properties : Synthesized compounds based on pyrazolopyridine structures have demonstrated significant antibacterial and antitumor activities. For instance, derivatives of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids exhibited good antibacterial agents (Maqbool et al., 2014). Similarly, specific pyrazole derivatives showed potential as antiproliferative agents against various cancer cell lines, highlighting their promise in developing new cancer treatments (Ananda et al., 2017).
Antiviral Activity : Some synthesized derivatives of pyrazolopyridine demonstrated inhibitory effects on viruses such as Herpes simplex, showcasing their potential in antiviral drug development (Bernardino et al., 2007).
Synthetic Methodologies and Structural Studies
Synthetic Approaches : Research has also focused on novel synthetic methodologies for constructing pyrazolopyridine derivatives with enhanced biological activities. Microwave-assisted synthesis techniques have been applied to efficiently produce compounds with antioxidant, antitumor, and antimicrobial activities, demonstrating the versatility of these synthetic routes (El‐Borai et al., 2013).
Structural and Spectral Investigations : Detailed structural and spectral analysis of pyrazole-4-carboxylic acid derivatives has been conducted to understand their chemical properties and reactivity patterns. Such investigations provide insights into the molecular basis of their biological activities and potential applications (Viveka et al., 2016).
Properties
IUPAC Name |
phenyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)23-16-5-3-2-4-6-16/h2-8,10-12H,9H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAKQGCIMUXZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.